molecular formula C27H28N2O5 B342588 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

Katalognummer: B342588
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: ZIINJLWNXBNQHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that combines a benzooxazole ring with a trimethoxybenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzooxazole ring One common method is the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzooxazole coreFinally, the trimethoxybenzamide moiety is attached via an amide coupling reaction using reagents such as EDCI and HOBt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the benzooxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Chlorine, bromine, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzooxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)
  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • N-(4-(tert-butylamino)phenyl) acetamide

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a benzooxazole ring and a trimethoxybenzamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these functional groups .

Eigenschaften

Molekularformel

C27H28N2O5

Molekulargewicht

460.5 g/mol

IUPAC-Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H28N2O5/c1-27(2,3)18-9-7-16(8-10-18)26-29-20-15-19(11-12-21(20)34-26)28-25(30)17-13-22(31-4)24(33-6)23(14-17)32-5/h7-15H,1-6H3,(H,28,30)

InChI-Schlüssel

ZIINJLWNXBNQHO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.